molecular formula C11H17NO2S B8516876 [(Thiophen-2-ylmethyl)-amino]-acetic acid tert-butyl ester

[(Thiophen-2-ylmethyl)-amino]-acetic acid tert-butyl ester

Cat. No. B8516876
M. Wt: 227.33 g/mol
InChI Key: UMLYIXIRAATMAQ-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

t-Butylbromoacetate (1.45 mL, 10 mmol) was added to 2-aminomethyl thiophene (1.13 g. 10.0 mmol) and DIEA (2.0 ml) in THF (20 mL). The mixture was warmed to room temperature (4 h), diluted with ether (100 mL) and washed with water (20 mL), brine (20 mL), dried (MgSO4), filtered and evaporated in vacuum. The product was purified by column chromatography eluting with 10-25% EtOAc in hexane to give [(thiophen-2-ylmethyl)-amino]-acetic acid tert-butyl ester (1.2 g). LCMS m/z: 229 (M+1)+.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[CH2:7]Br)([CH3:4])([CH3:3])[CH3:2].[NH2:10][CH2:11][C:12]1[S:13][CH:14]=[CH:15][CH:16]=1.CCN(C(C)C)C(C)C>C1COCC1.CCOCC>[C:1]([O:5][C:6](=[O:9])[CH2:7][NH:10][CH2:11][C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Name
Quantity
1.13 g
Type
reactant
Smiles
NCC=1SC=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with 10-25% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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